2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]-1h-isoindole-1,3(2h)-dione
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Overview
Description
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]-1h-isoindole-1,3(2h)-dione is a complex organic compound with a unique structure that includes multiple ethoxy groups and an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]-1h-isoindole-1,3(2h)-dione typically involves the reaction of phthalic anhydride with a polyethoxylated alcohol under controlled conditions. The reaction proceeds through the formation of an intermediate ester, which is then cyclized to form the isoindole core. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and a solvent, such as toluene, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]-1h-isoindole-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The isoindole core can be reduced to form a more saturated ring structure.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the isoindole core can produce a more saturated heterocyclic compound.
Scientific Research Applications
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]-1h-isoindole-1,3(2h)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism by which 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]-1h-isoindole-1,3(2h)-dione exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ethoxy groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The isoindole core can interact with aromatic residues in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
Nonaethylene glycol: Similar in structure but lacks the isoindole core.
Undecaethylene glycol: Contains more ethoxy groups but also lacks the isoindole core.
Tetraethylene glycol p-toluenesulfonate: Contains a sulfonate group instead of the isoindole core.
Uniqueness
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]-1h-isoindole-1,3(2h)-dione is unique due to the presence of the isoindole core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H17NO6 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C14H17NO6/c16-5-6-19-7-8-20-9-10-21-15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,16H,5-10H2 |
InChI Key |
NUSHTCRMYZMNBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCOCCO |
Origin of Product |
United States |
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